molecular formula C19H32Se B14591632 [(Tridecan-7-yl)selanyl]benzene CAS No. 61539-99-9

[(Tridecan-7-yl)selanyl]benzene

Cat. No.: B14591632
CAS No.: 61539-99-9
M. Wt: 339.4 g/mol
InChI Key: REPZYBZQYVPLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Tridecan-7-yl)selanyl]benzene is an organic compound with the molecular formula C19H32Se. It consists of a benzene ring substituted with a selanyl group (Se) attached to a tridecanyl chain at the 7th carbon. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics with the presence of selenium, a relatively rare element in organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Tridecan-7-yl)selanyl]benzene typically involves the reaction of tridecane with a selenium source in the presence of a catalyst. One common method is the nucleophilic substitution reaction where tridecane is reacted with selenium chloride (SeCl2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[(Tridecan-7-yl)selanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Tridecan-7-yl)selanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Tridecan-7-yl)selanyl]benzene involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Tridecan-7-yl)selanyl]benzene is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and industrial applications .

Properties

CAS No.

61539-99-9

Molecular Formula

C19H32Se

Molecular Weight

339.4 g/mol

IUPAC Name

tridecan-7-ylselanylbenzene

InChI

InChI=1S/C19H32Se/c1-3-5-7-10-14-18(15-11-8-6-4-2)20-19-16-12-9-13-17-19/h9,12-13,16-18H,3-8,10-11,14-15H2,1-2H3

InChI Key

REPZYBZQYVPLFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)[Se]C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.